Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family, characterized by its bromine and methyl groups attached to the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating 2,5-dimethylthiophene-3-carboxylate using bromine in the presence of a suitable catalyst.
Methylation: Methylation of 4-bromo-2,5-dimethylthiophene-3-carboxylic acid using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid.
Reduction: Reduction reactions can reduce the bromine to hydrogen, forming a different derivative.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas.
Substitution: Various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: this compound can be converted to Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylic acid.
Reduction: this compound can be reduced to Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Methyl 4-bromo-2-methoxybenzoate
Methyl 5-bromo-2-methoxypyridine-3-carboxylate
Uniqueness: Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate is unique due to its thiophene core, which imparts distinct chemical and biological properties compared to benzene or pyridine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Properties
IUPAC Name |
methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETOWRBCJFGUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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